![molecular formula C12H7BrClN3S2 B3255734 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine CAS No. 259102-55-1](/img/structure/B3255734.png)
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
Overview
Description
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with additional substituents including a benzylthio group, a bromine atom, and a chlorine atom. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by cyclization reactions involving appropriate amidine or guanidine derivatives.
Introduction of Substituents: The benzylthio group is introduced via nucleophilic substitution reactions, while the bromine and chlorine atoms are introduced through halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzylthio group can participate in coupling reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolopyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
Hazard Information
The compound is classified under various hazard categories:
- Skin Irritation : Category 2
- Eye Irritation : Category 2A
- Respiratory Irritation : Category 3
Precautionary measures include wearing protective equipment and ensuring proper ventilation during handling .
Medicinal Chemistry
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for further exploration in drug development.
Anticancer Activity
Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit anticancer properties. Studies have shown that modifications to the thiazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated inhibition of tumor growth in preclinical models .
Antimicrobial Properties
There is emerging evidence that thiazolo[4,5-d]pyrimidines possess antimicrobial activity. The benzylthio group may contribute to this effect by enhancing lipophilicity, allowing better membrane penetration .
Material Science
In material science, this compound can be utilized in the synthesis of novel polymers or composites. Its unique chemical properties can lead to materials with specific electrical or optical characteristics.
Polymer Synthesis
The compound can serve as a monomer or crosslinking agent in polymer chemistry. Research has shown that incorporating thiazolo[4,5-d]pyrimidine units into polymer backbones can improve thermal stability and mechanical properties .
Laboratory Reagent
As a laboratory chemical, this compound is primarily used for research purposes. It is employed in various synthetic pathways to develop other complex molecules or to study reaction mechanisms involving heterocyclic compounds.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal explored the anticancer effects of thiazolo[4,5-d]pyrimidine derivatives. Researchers synthesized several analogs of this compound and tested them against breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutics .
Synthesis of Functionalized Polymers
Another case study focused on the use of this compound as a building block for functionalized polymers. The resulting materials exhibited enhanced conductivity and thermal stability, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action of 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can enhance binding affinity to these targets, while the bromine and chlorine atoms can modulate the compound’s electronic properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar benzylthio group but has a different ring structure.
5-(2-Benzylthio)-7-chlorothiazolo[4,5-d]pyrimidine: This compound is closely related but lacks the bromine atom.
Uniqueness
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is unique due to the combination of its substituents and ring structure, which confer distinct chemical and biological properties
Biological Activity
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is a synthetic compound belonging to the thiazolo[4,5-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : CHBrClNS
- Molecular Weight : 372.69 g/mol
- CAS Number : 259102-55-1
Structure
The compound features a thiazolo-pyrimidine core with a benzylthio substituent, which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant antibacterial properties. A study by Rahimizadeh et al. evaluated various thiazolo[4,5-d]pyrimidine derivatives, including this compound, against several bacterial strains:
Bacterial Strain | Activity Level | Reference |
---|---|---|
Bacillus subtilis | Highly Active | |
Pseudomonas aeruginosa | Highly Active | |
Staphylococcus aureus | Moderate Activity | |
Escherichia coli | Highly Active |
The study concluded that many synthesized compounds were more effective than the standard antibiotic streptomycin against Gram-positive and Gram-negative bacteria.
Toxicological Profile
According to safety data sheets, the compound exhibits several hazards:
- Acute Toxicity (Oral) : Harmful if swallowed (Category 4)
- Skin Irritation : Causes skin irritation (Category 2)
- Eye Irritation : Causes serious eye irritation (Category 2A)
- Respiratory Irritation : May cause respiratory tract irritation (Category 3) .
These properties necessitate careful handling in laboratory settings.
Synthesis and Evaluation
In a detailed synthesis study, researchers prepared various thiazolo[4,5-d]pyrimidine derivatives and assessed their antibacterial efficacy. The synthesis involved treating precursor compounds with carbon disulfide and subsequent alkylation reactions. The resulting compounds were evaluated using standard microbiological methods.
Efficacy Against Resistant Strains
A notable finding from recent studies indicates that certain derivatives of thiazolo[4,5-d]pyrimidines exhibit activity against antibiotic-resistant strains of bacteria. This highlights the potential of these compounds as leads for developing new antimicrobial agents.
Properties
IUPAC Name |
5-benzylsulfanyl-2-bromo-7-chloro-[1,3]thiazolo[4,5-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3S2/c13-11-16-10-8(19-11)9(14)15-12(17-10)18-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRUZCUIVQWNJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC(=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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